2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Overview
Description
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a methoxy-methyl-amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of 2-chlorobenzaldehyde with a suitable cyclopropanating agent, such as diazomethane, under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxy-methyl-amide group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-2-(methylamino)-cyclohexanone: This compound shares a similar chlorophenyl group but has a different ring structure.
2-Chlorophenol: A simpler compound with a chlorophenyl group attached to a hydroxyl group.
Dichlorophen: Contains two chlorine atoms on the phenyl ring, leading to different chemical properties.
Uniqueness: 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide stands out due to its cyclopropane ring, which imparts unique reactivity and stability compared to similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDMSSLIOHNOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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